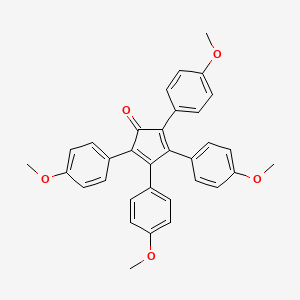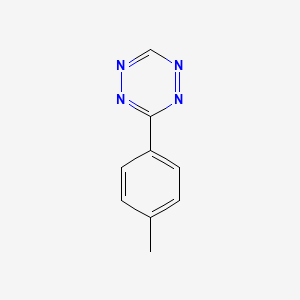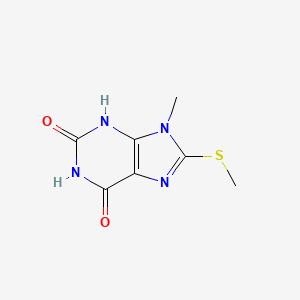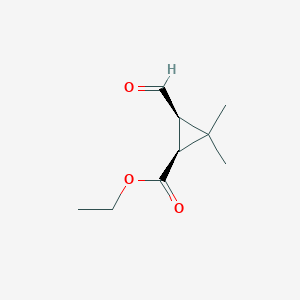
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, substituted with four methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the aldol condensation of benzil and 4-methoxybenzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the methoxy groups, making it less reactive in certain contexts.
2,3,4,5-Tetrakis(4-methylphenyl)cyclopenta-2,4-dien-1-one: Similar structure with methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is unique due to its methoxy substituents, which enhance its solubility in organic solvents and increase its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
49764-93-4 |
|---|---|
Fórmula molecular |
C33H28O5 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C33H28O5/c1-35-25-13-5-21(6-14-25)29-30(22-7-15-26(36-2)16-8-22)32(24-11-19-28(38-4)20-12-24)33(34)31(29)23-9-17-27(37-3)18-10-23/h5-20H,1-4H3 |
Clave InChI |
OLEKFLOLGUPITJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)



![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)




![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
